Cas no 113589-49-4 (3-methoxy-5-phenylthiophene-2-carboxylic acid)

3-Methoxy-5-phenylthiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiophene core substituted with a methoxy group at the 3-position and a phenyl ring at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for more complex molecular architectures. The presence of both electron-donating (methoxy) and aromatic (phenyl) groups enhances its utility in cross-coupling reactions and functionalization. Its carboxylic acid moiety allows for further derivatization, making it valuable in the development of bioactive compounds, agrochemicals, or materials science applications. The compound exhibits moderate stability under standard conditions, facilitating handling and storage.
3-methoxy-5-phenylthiophene-2-carboxylic acid structure
113589-49-4 structure
商品名:3-methoxy-5-phenylthiophene-2-carboxylic acid
CAS番号:113589-49-4
MF:C12H10O3S
メガワット:234.271002292633
CID:4572499
PubChem ID:14154198

3-methoxy-5-phenylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-methoxy-5-phenylthiophene-2-carboxylic acid
    • 3-methoxy-5-phenylthiophene-2-carboxylicacid
    • G43664
    • AKOS022659061
    • Z443524972
    • CS-0249475
    • SCHEMBL10447802
    • 113589-49-4
    • EN300-43618
    • インチ: 1S/C12H10O3S/c1-15-9-7-10(16-11(9)12(13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)
    • InChIKey: SHXNBNKHMSBRTL-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)SC(C2=CC=CC=C2)=CC=1OC

計算された属性

  • せいみつぶんしりょう: 234.03506535g/mol
  • どういたいしつりょう: 234.03506535g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-methoxy-5-phenylthiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM472208-500mg
3-methoxy-5-phenylthiophene-2-carboxylic acid
113589-49-4 95%+
500mg
$444 2023-02-03
Enamine
EN300-43618-2.5g
3-methoxy-5-phenylthiophene-2-carboxylic acid
113589-49-4 95.0%
2.5g
$923.0 2025-02-20
TRC
M227045-250mg
3-Methoxy-5-phenylthiophene-2-carboxylic Acid
113589-49-4
250mg
$ 365.00 2022-06-04
TRC
M227045-25mg
3-Methoxy-5-phenylthiophene-2-carboxylic Acid
113589-49-4
25mg
$ 70.00 2022-06-04
Enamine
EN300-43618-0.5g
3-methoxy-5-phenylthiophene-2-carboxylic acid
113589-49-4 95.0%
0.5g
$353.0 2025-02-20
Enamine
EN300-43618-5.0g
3-methoxy-5-phenylthiophene-2-carboxylic acid
113589-49-4 95.0%
5.0g
$1364.0 2025-02-20
Chemenu
CM472208-1g
3-methoxy-5-phenylthiophene-2-carboxylic acid
113589-49-4 95%+
1g
$592 2023-02-03
Aaron
AR019VSF-50mg
3-methoxy-5-phenylthiophene-2-carboxylic acid
113589-49-4 95%
50mg
$146.00 2025-02-08
Aaron
AR019VSF-250mg
3-methoxy-5-phenylthiophene-2-carboxylic acid
113589-49-4 95%
250mg
$284.00 2025-02-08
A2B Chem LLC
AV39619-50mg
3-methoxy-5-phenylthiophene-2-carboxylic acid
113589-49-4 95%
50mg
$128.00 2024-01-04

3-methoxy-5-phenylthiophene-2-carboxylic acid 関連文献

3-methoxy-5-phenylthiophene-2-carboxylic acidに関する追加情報

Recent Advances in the Study of 3-Methoxy-5-phenylthiophene-2-carboxylic Acid (CAS: 113589-49-4)

3-Methoxy-5-phenylthiophene-2-carboxylic acid (CAS: 113589-49-4) is a thiophene derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthetic pathways, biological activities, and potential therapeutic uses, making it a compound of interest for researchers aiming to develop novel pharmacological agents.

One of the key areas of research has focused on the synthesis and optimization of 3-methoxy-5-phenylthiophene-2-carboxylic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed an efficient synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The method involves a multi-step process starting from commercially available phenylthiophene precursors, with the methoxy and carboxylic acid groups introduced via selective functionalization. This advancement is critical for enabling further pharmacological evaluations and potential industrial applications.

In terms of biological activity, recent in vitro studies have demonstrated that 3-methoxy-5-phenylthiophene-2-carboxylic acid exhibits promising inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, research conducted at the University of Cambridge (2024) revealed its potential as a COX-2 inhibitor, with IC50 values comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs). These findings suggest its possible utility in treating inflammatory conditions, though further in vivo studies are required to validate these effects.

Another significant development is the exploration of this compound's role in cancer therapy. A preprint article from BioRxiv (2024) highlighted its ability to modulate the activity of certain kinases implicated in tumor growth. Specifically, the compound showed selective inhibition of the PI3K/AKT/mTOR pathway in preclinical models of breast cancer, leading to reduced cell proliferation and increased apoptosis. These results position 3-methoxy-5-phenylthiophene-2-carboxylic acid as a candidate for further investigation in oncology drug development.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 3-methoxy-5-phenylthiophene-2-carboxylic acid. A recent review in Drug Discovery Today (2024) emphasized the need for structural modifications to enhance its bioavailability and reduce potential off-target effects. Computational modeling and structure-activity relationship (SAR) studies are currently underway to address these issues, with preliminary data suggesting that minor alterations to the thiophene core could significantly improve its drug-like properties.

In conclusion, 3-methoxy-5-phenylthiophene-2-carboxylic acid (CAS: 113589-49-4) represents a versatile scaffold with multiple therapeutic potentials. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in medicine. The compound's dual role in inflammation and cancer pathways underscores its importance in contemporary drug discovery efforts, making it a focal point for future studies in chemical biology and medicinal chemistry.

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